

Application Notes and Protocols for Recombinant NOV/CCN3 Protein Expression and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *nov protein*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

NOV (Nephroblastoma Overexpressed), also known as CCN3, is a matricellular protein belonging to the CCN family of secreted, cysteine-rich proteins.[1][2] Members of this family are involved in a wide array of biological processes including cell adhesion, migration, proliferation, differentiation, and angiogenesis.[1][3] Dysregulation of NOV/CCN3 expression has been implicated in various pathologies, including cancer and fibrosis.[1][4] Consequently, the availability of highly purified, biologically active recombinant NOV/CCN3 is crucial for elucidating its physiological functions and for the development of potential therapeutic strategies.

This document provides a detailed protocol for the expression and purification of recombinant human NOV/CCN3 protein using a mammalian expression system, which is often preferred for producing complex, secreted proteins with proper post-translational modifications.[5]

I. Recombinant NOV/CCN3 Expression

The expression of recombinant NOV/CCN3 is typically achieved in mammalian cells, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, to ensure

proper protein folding and glycosylation.[5] Baculovirus-insect cell systems have also been utilized.[6] This protocol will focus on transient transfection in HEK293 cells.

1.1. Expression Vector:

A mammalian expression vector containing the full-length human NOV/CCN3 cDNA (GenBank Accession No. NP_002505.1) is required.[6] For purification purposes, the construct should ideally include a C-terminal polyhistidine (His) tag.[7]

1.2. Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM L-Glutamine.[8] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. [8] For transfection, cells should be seeded to reach 50-80% confluency on the day of transfection.[8][9]

Experimental Protocol: Transient Transfection of HEK293 Cells

This protocol is adapted for a 10 cm tissue culture dish.[10]

- Day 1: Cell Seeding
 - Seed HEK293 cells at a density of 3.8×10^6 cells per 10 cm plate in complete DMEM. [10]
 - Incubate overnight at 37°C, 5% CO₂. [10]
- Day 2: Transfection
 - Thirty to sixty minutes before transfection, replace the old media with fresh, complete growth media. [9]
 - In a sterile tube, dilute 18.9 µg of the NOV/CCN3 expression vector DNA in 500 µL of a serum-free medium like Opti-MEM. [8][10]
 - In a separate sterile tube, dilute a transfection reagent such as Polyethylenimine (PEI) or Lipofectamine® LTX in 500 µL of Opti-MEM. [8][10] The optimal DNA:reagent ratio should be determined empirically, but a 1:3 ratio (µg DNA:µg PEI) is a good starting point. [10]

- Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 10-30 minutes to allow for complex formation.[8][9]
- Add the DNA-transfection reagent complex dropwise to the cells.
- Incubate the cells for 18-24 hours at 37°C, 5% CO₂. [8]
- Day 3 onwards: Protein Expression and Harvest
 - The day after transfection, replace the transfection medium with fresh, serum-free, or low-serum medium to facilitate purification of the secreted protein. Optimized serum-free media can increase protein yields significantly.[5]
 - Collect the conditioned medium containing the secreted recombinant NOV/CCN3 protein 48-72 hours post-transfection.
 - Centrifuge the collected medium at 3,000 x g for 10 minutes to remove cells and debris.
 - The clarified supernatant can be stored at -80°C or used immediately for purification.

II. Recombinant NOV/CCN3 Purification

A multi-step purification strategy is often employed to achieve high purity. This typically involves an initial capture step using affinity chromatography followed by one or more polishing steps, such as ion-exchange and size-exclusion chromatography.

2.1. Affinity Chromatography (IMAC):

Immobilized Metal Affinity Chromatography (IMAC) is a common first step for purifying His-tagged proteins.[11]

Experimental Protocol: Ni-NTA Affinity Chromatography

- Buffers:
 - Lysis/Binding Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0.[12][13]

- Wash Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 20-50 mM Imidazole, pH 8.0.[12][14]
- Elution Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0.[14][15]
- Procedure:
 - Equilibrate a Ni-NTA resin column with 5-10 column volumes (CVs) of Lysis/Binding Buffer.
 - Load the clarified conditioned medium onto the column.
 - Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.
 - Elute the bound NOV/CCN3 protein with 5-10 CVs of Elution Buffer. Collect fractions.
 - Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

2.2. Ion-Exchange Chromatography (IEX):

Ion-exchange chromatography separates proteins based on their net surface charge.[16] This step is effective for removing remaining protein contaminants.[17]

Experimental Protocol: Anion-Exchange Chromatography

- Buffer Exchange: The eluted fractions from the IMAC step should be buffer-exchanged into a low-salt buffer, such as 20 mM Tris-HCl, pH 8.0.
- Buffers:
 - Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.
 - Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
- Procedure:
 - Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with Equilibration Buffer. [18]
 - Load the buffer-exchanged sample onto the column.

- Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10-20 CVs. [\[17\]](#)[\[18\]](#)
- Collect fractions and analyze by SDS-PAGE.

2.3. Size-Exclusion Chromatography (SEC):

SEC, also known as gel filtration, separates proteins based on their size and is an excellent final polishing step to remove aggregates and other remaining impurities.

Experimental Protocol: Size-Exclusion Chromatography

- Buffer: Phosphate-Buffered Saline (PBS) or another suitable buffer compatible with the final application.
- Procedure:
 - Equilibrate a size-exclusion column with the chosen buffer.
 - Concentrate the pooled fractions from the IEX step.
 - Load the concentrated sample onto the column.
 - Elute with the same buffer at a constant flow rate.
 - Collect fractions and analyze by SDS-PAGE.

III. Data Presentation

Table 1: Summary of a Typical Purification of Recombinant Human NOV/CCN3 from HEK293 Cells

Purification Step	Total Protein (mg)	NOV/CCN3 (mg)	Purity (%)
Conditioned Medium	100	2.5	2.5
Ni-NTA Affinity	5	2.2	44
Ion-Exchange	1.5	1.3	>85
Size-Exclusion	1.0	0.9	>95

Note: These values are illustrative and can vary depending on expression levels and purification efficiency.

IV. Characterization of Purified NOV/CCN3

The purity and identity of the final protein product should be confirmed by several methods.

4.1. SDS-PAGE:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and apparent molecular weight of the protein.[19][20] Recombinant human NOV/CCN3 has a predicted molecular mass of approximately 37 kDa, but it migrates as an approximately 47-60 kDa band in SDS-PAGE under reducing conditions due to glycosylation.[6][7]

4.2. Western Blot:

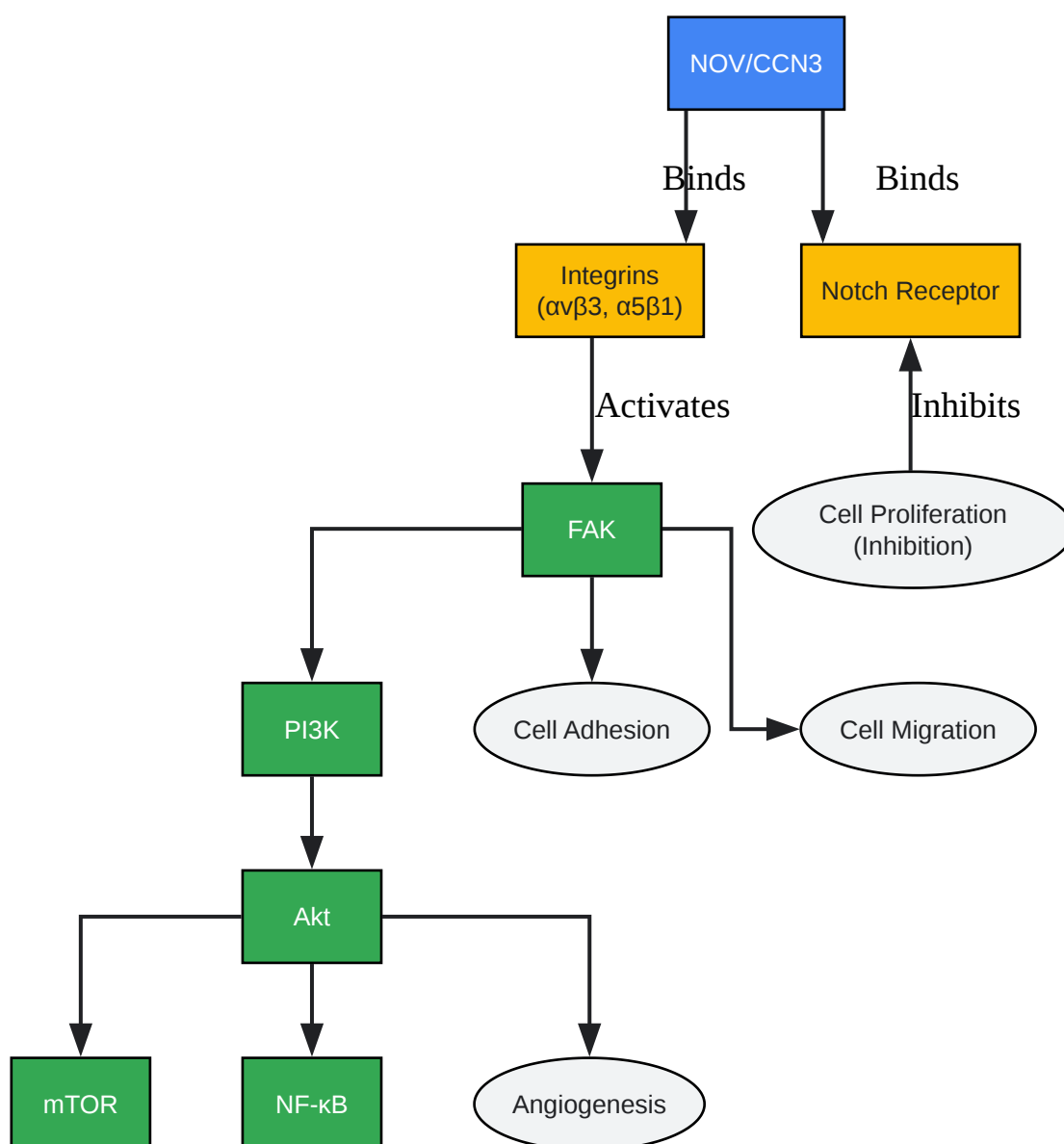
Western blotting is used to confirm the identity of the purified protein using an anti-NOV/CCN3 antibody or an anti-His-tag antibody.[21][22][23]

Experimental Protocol: Western Blot

- Separate the purified protein by SDS-PAGE and transfer it to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against NOV/CCN3 or the His-tag overnight at 4°C.

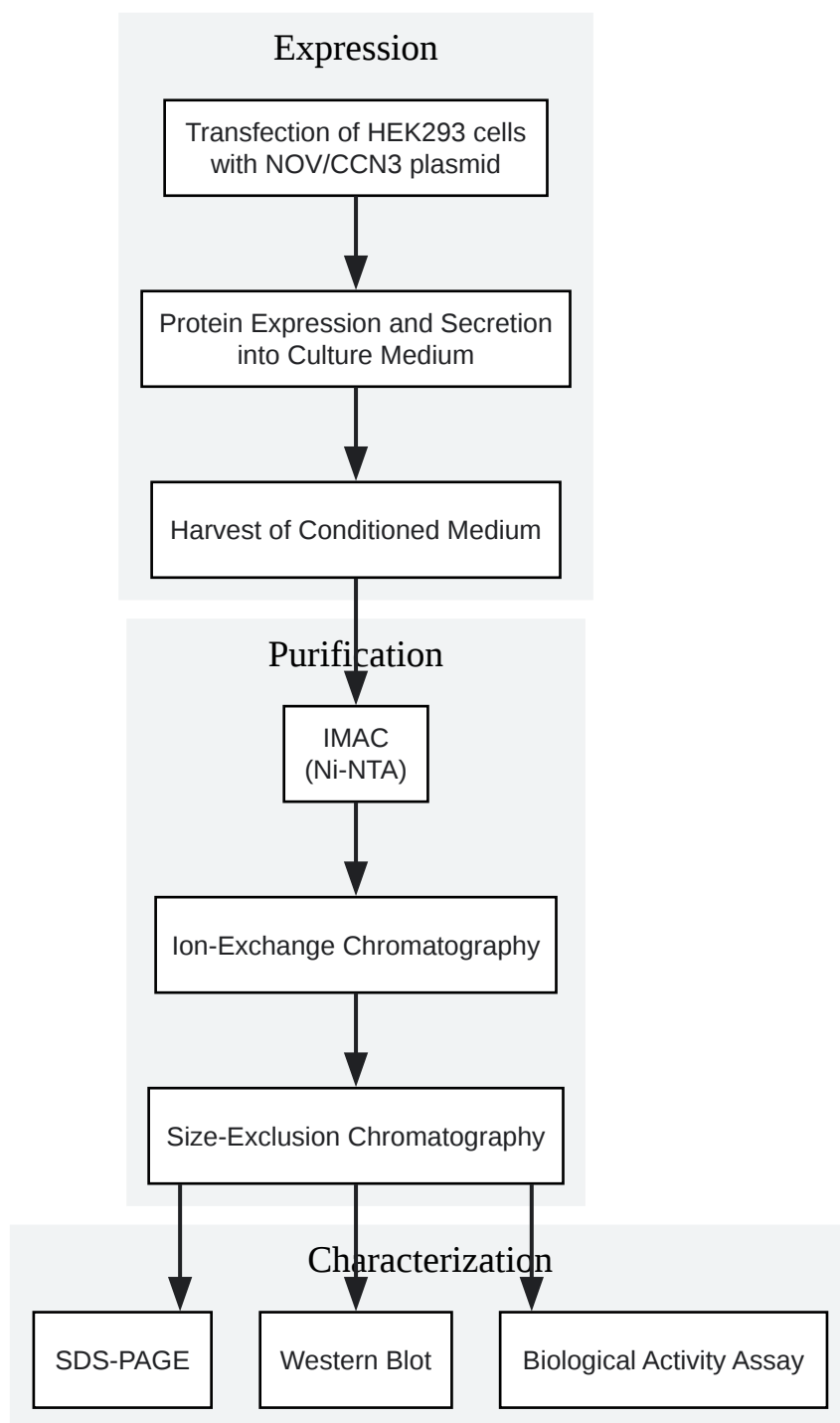
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

V. Visualizations



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Caption: NOV/CCN3 signaling pathway.



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Caption: Recombinant **NOV protein** workflow.

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References

- 1. sinobiological.com [sinobiological.com]
- 2. Frontiers | CCN Family Proteins in Cancer: Insight Into Their Structures and Coordination Role in Tumor Microenvironment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recombinant Mouse NOV/CCN3 Protein(His Tag) - Elabscience® [elabscience.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. sinobiological.com [sinobiological.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. addgene.org [addgene.org]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Elution Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. Protein purification by IE-chromatography [reachdevices.com]
- 17. goldbio.com [goldbio.com]
- 18. conductscience.com [conductscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anti-NOV Antibodies | Invitrogen [thermofisher.com]

- 22. NOV antibody Western SAB1406189 CCN3 [sigmaaldrich.com]
- 23. Identification and Characterization of Human Norovirus NTPase Regions Required for Lipid Droplet Localization, Cellular Apoptosis, and Interaction with the Viral P22 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant NOV/CCN3 Protein Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176299#protocol-for-recombinant-nov-protein-expression-and-purification]

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